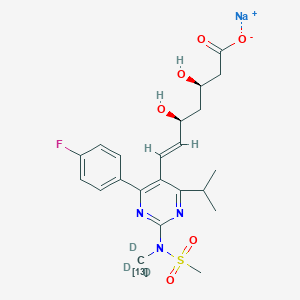
Rosuvastatin-13C,d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin-13C,d3 (sodium) is a labeled form of Rosuvastatin sodium, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (hydrogen-2), respectively . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Rosuvastatin, a widely used statin medication for lowering cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin-13C,d3 (sodium) involves multiple steps, starting from the labeled precursors. The process typically includes the following steps :
Preparation of labeled intermediates: The synthesis begins with the preparation of labeled intermediates, such as [2H4] methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Formation of the pyrimidine ring: The labeled intermediates undergo cyclization reactions to form the pyrimidine ring structure.
Introduction of the side chains: The side chains, including the labeled carbon and deuterium atoms, are introduced through various chemical reactions, such as alkylation and acylation.
Final assembly: The final product, Rosuvastatin-13C,d3 (sodium), is obtained through purification and crystallization steps.
Industrial Production Methods
Industrial production of Rosuvastatin-13C,d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin-13C,d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include various metabolites and derivatives of Rosuvastatin-13C,d3 (sodium), which are used for further studies in pharmacokinetics and drug metabolism .
Scientific Research Applications
Rosuvastatin-13C,d3 (sodium) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Rosuvastatin in the body.
Drug-Drug Interactions: Helps in understanding how Rosuvastatin interacts with other drugs at the molecular level.
Metabolic Pathways: Used to trace the metabolic pathways of Rosuvastatin and identify its metabolites.
Clinical Research: Employed in clinical studies to evaluate the efficacy and safety of Rosuvastatin in different populations.
Mechanism of Action
Rosuvastatin-13C,d3 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels in the liver, resulting in increased uptake of low-density lipoprotein (LDL) cholesterol from the blood .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin medication used to lower cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: Known for its hydrophilic nature and lower potential for drug-drug interactions.
Uniqueness
Rosuvastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies . This makes it a valuable tool in drug development and clinical research.
Properties
Molecular Formula |
C22H27FN3NaO6S |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuterio(113C)methyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3+1D3; |
InChI Key |
RGEBGDYYHAFODH-IVRFYTEVSA-M |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


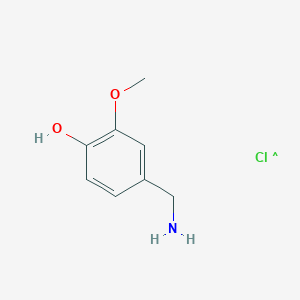

![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
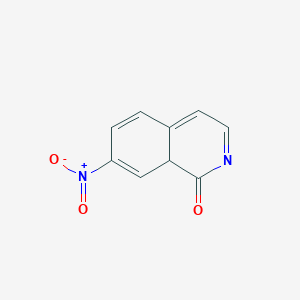

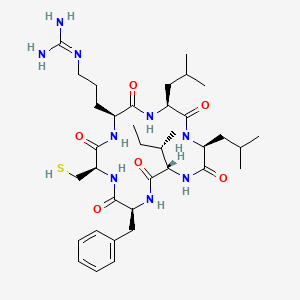
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
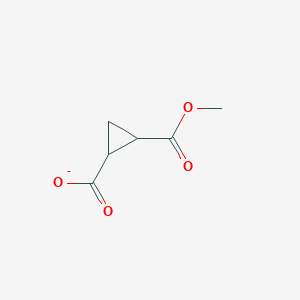
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
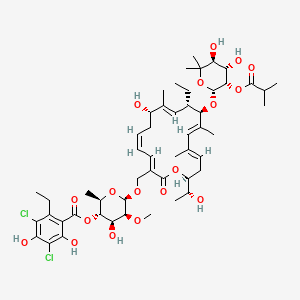
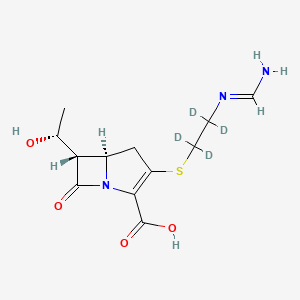
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)
